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Compound of Interest

Compound Name: VinclozolinM2-2204

Cat. No.: B15605992

An In-depth Examination of the Core Scientific Data, Experimental Protocols, and Signaling
Pathways of a Potent Androgen Receptor Antagonist

Abstract

Vinclozolin M2, the primary active metabolite of the dicarboximide fungicide vinclozolin, is a
compound of significant interest to researchers in toxicology, endocrinology, and drug
development. Its notoriety stems from its potent antiandrogenic activity, acting as a competitive
antagonist to the androgen receptor (AR). This technical guide provides a comprehensive
overview of Vinclozolin M2, consolidating key quantitative data, detailed experimental
methodologies, and a visual representation of its molecular interactions for researchers,
scientists, and drug development professionals.

Core Compound Data

Vinclozolin M2 is chemically identified as N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-
butenamide. The following table summarizes its key quantitative properties.

Property Value Citation
CAS Number 83792-61-4 [1][2]
Molecular Formula C11H11CI2NO2 [1112]
Molecular Weight ~260.1 g/mol [1][2]
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Mechanism of Action and Signaling Pathway

Vinclozolin M2 exerts its biological effects primarily through the disruption of the androgen
signaling pathway. As a competitive antagonist of the androgen receptor, it directly competes
with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding
to the ligand-binding domain of the AR. This antagonistic action prevents the conformational
changes in the receptor that are necessary for its activation, subsequent translocation to the
nucleus, and binding to androgen response elements (ARES) on target genes. The net result is
the inhibition of androgen-dependent gene transcription.

While its primary mode of action is AR antagonism, studies have also indicated that Vinclozolin
M2 can interact with other steroid receptors, including the progesterone receptor (PR),
glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), where it also acts as an
antagonist.
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Figure 1. Mechanism of Androgen Receptor Antagonism by Vinclozolin M2.
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Biotransformation of Vinclozolin

Vinclozolin itself is a pro-fungicide and requires metabolic activation to exert its antiandrogenic
effects. The biotransformation process involves the hydrolysis of the parent compound,
vinclozolin, to its primary metabolites, M1 and M2. This conversion can occur in various
biological systems, including mammals and fungi. M2 is recognized as the more potent
antiandrogenic metabolite. Further metabolism of M2 can also occur, leading to the formation
of other downstream metabolites.
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Figure 2. Simplified Biotransformation Pathway of Vinclozolin.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the
activity of Vinclozolin M2.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the ability of a test compound, such as Vinclozolin M2, to
compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To quantify the binding affinity of Vinclozolin M2 to the androgen receptor.

Materials:
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Rat ventral prostate cytosol (source of androgen receptors)
Radiolabeled androgen (e.g., 3H-R1881)
Test compound (Vinclozolin M2)

Wash buffers and scintillation fluid

Procedure:

Preparation of Cytosol: Prepare rat ventral prostate cytosol containing androgen receptors
according to established protocols.

Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled androgen
with varying concentrations of Vinclozolin M2 and the cytosol preparation. Include control
wells with only the radiolabeled androgen (total binding) and with an excess of non-
radiolabeled androgen (non-specific binding).

Separation: After incubation, separate the bound from the free radiolabeled androgen. This is
often achieved by filtration or charcoal dextran treatment.

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Plot the percentage of specific binding against the logarithm of the Vinclozolin
M2 concentration to determine the 1Cso (the concentration of Vinclozolin M2 that inhibits 50%
of the specific binding of the radiolabeled androgen).

Androgen Receptor Reporter Gene Assay in MCF-7 Cells

This cell-based assay measures the functional consequence of androgen receptor binding by

quantifying the expression of a reporter gene under the control of an androgen-responsive

promoter.

Objective: To determine the antagonistic activity of Vinclozolin M2 on androgen receptor-

mediated gene transcription.

Materials:
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 MCF-7 human breast cancer cells (or other suitable cell line)
o Expression vector for the human androgen receptor (if not endogenously expressed)

e Reporter plasmid containing a luciferase gene downstream of an androgen-responsive
promoter

e Androgen agonist (e.g., DHT)

e Test compound (Vinclozolin M2)

e Cell culture reagents and luciferase assay system
Procedure:

o Cell Culture and Transfection: Culture MCF-7 cells and transfect them with the androgen
receptor expression vector and the reporter plasmid.

o Treatment: Treat the transfected cells with a fixed concentration of the androgen agonist
(e.g., DHT) in the presence of varying concentrations of Vinclozolin M2. Include control
groups with no treatment, agonist alone, and Vinclozolin M2 alone.

 Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 24-
48 hours).

¢ Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a
luminometer according to the manufacturer's protocol.

o Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein
concentration). Plot the normalized luciferase activity against the logarithm of the Vinclozolin
M2 concentration to determine the ICso for the inhibition of androgen-induced gene
expression.
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Figure 3. Key Experimental Workflows for Vinclozolin M2 Analysis.

Conclusion

Vinclozolin M2 is a critical molecule for understanding the mechanisms of endocrine disruption.
Its well-defined role as a potent androgen receptor antagonist makes it a valuable tool for
researchers studying hormone signaling and reproductive toxicology. The data and protocols
presented in this guide provide a solid foundation for further investigation into the nuanced
effects of this compound on biological systems. As research in this area continues, a thorough
understanding of the molecular interactions and experimental methodologies associated with
Vinclozolin M2 will be paramount for advancing our knowledge in the fields of environmental
health and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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